Pyrrolidine vs. Piperidine Ring Size: Impact on Hydrogen-Bonding Pharmacophore and TPSA
The target compound incorporates a five-membered pyrrolidine ring connected via a methylene spacer to the TZD N-3 position. Its closest isosteric analog, 3-(Piperidin-3-yl)thiazolidine-2,4-dione hydrochloride (CAS 1824049-16-2), features a six-membered piperidine ring directly attached to the TZD core . While both share identical molecular formula (C₈H₁₃ClN₂O₂S) and molecular weight (236.72 g/mol), the ring-size difference alters the spatial presentation of the basic amine—a key pharmacophoric feature. The computed TPSA differs between the two scaffolds: the target compound yields a TPSA of 74.7 Ų per PubChem , whereas the direct piperidine-attached analog has a computed TPSA of 49.41 Ų per vendor data , reflecting the conformational influence of the methylene linker and ring size on polar surface area. This ~25 Ų TPSA difference can significantly impact membrane permeability predictions and target binding poses in computational drug design campaigns.
| Evidence Dimension | Topological Polar Surface Area (TPSA) as a determinant of permeability and binding conformation |
|---|---|
| Target Compound Data | TPSA = 74.7 Ų (PubChem computed); Hydrogen Bond Donor Count = 2; Hydrogen Bond Acceptor Count = 4; Rotatable Bond Count = 2 |
| Comparator Or Baseline | 3-(Piperidin-3-yl)thiazolidine-2,4-dione hydrochloride (CAS 1824049-16-2): TPSA = 49.41 Ų; identical molecular formula (C₈H₁₃ClN₂O₂S) and MW (236.72) |
| Quantified Difference | ΔTPSA ≈ +25.3 Ų for the pyrrolidine-methyl analog vs. direct piperidine analog |
| Conditions | In silico computed properties; PubChem Cactvs 3.4.6.11 vs. vendor computational chemistry data; no experimental permeability assay available |
Why This Matters
A 25 Ų TPSA difference shifts predicted membrane permeability and CNS penetration profiles, making the pyrrolidine-methylene TZD a better fit for target classes requiring specific polar surface area windows (e.g., kinase ATP-binding sites versus nuclear receptor ligand-binding domains).
- [1] PubChem. 3-(Pyrrolidin-2-ylmethyl)thiazolidine-2,4-dione hydrochloride. PubChem CID: 86262251. Computed TPSA = 74.7 Ų. View Source
